molecular formula C21H21N3O5S B3443225 2-[3-benzoyl-4-(4-morpholinyl)-1,1-dioxido-2H-1,2-benzothiazin-2-yl]acetamide

2-[3-benzoyl-4-(4-morpholinyl)-1,1-dioxido-2H-1,2-benzothiazin-2-yl]acetamide

Cat. No. B3443225
M. Wt: 427.5 g/mol
InChI Key: BWLMTMYCJQGHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-benzoyl-4-(4-morpholinyl)-1,1-dioxido-2H-1,2-benzothiazin-2-yl]acetamide, also known as BM-17, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 2-[3-benzoyl-4-(4-morpholinyl)-1,1-dioxido-2H-1,2-benzothiazin-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to have anti-inflammatory and anti-cancer properties, which may be related to its effects on these pathways.
Biochemical and Physiological Effects:
2-[3-benzoyl-4-(4-morpholinyl)-1,1-dioxido-2H-1,2-benzothiazin-2-yl]acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways, as well as the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit the production of certain cytokines and other signaling molecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-benzoyl-4-(4-morpholinyl)-1,1-dioxido-2H-1,2-benzothiazin-2-yl]acetamide in lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways, making it a valuable tool for investigating the mechanisms of action of various compounds and drugs. However, there are also some limitations to using 2-[3-benzoyl-4-(4-morpholinyl)-1,1-dioxido-2H-1,2-benzothiazin-2-yl]acetamide, including its potential toxicity and the need for careful dosing and monitoring in experiments.

Future Directions

There are many potential future directions for research on 2-[3-benzoyl-4-(4-morpholinyl)-1,1-dioxido-2H-1,2-benzothiazin-2-yl]acetamide, including investigations into its effects on specific signaling pathways and enzymes, as well as studies on its potential applications in the treatment of cancer, inflammation, and other diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify any potential side effects or limitations to its use in scientific research.

Scientific Research Applications

2-[3-benzoyl-4-(4-morpholinyl)-1,1-dioxido-2H-1,2-benzothiazin-2-yl]acetamide has been used in a range of scientific research applications, including studies on the mechanisms of action of various drugs and compounds, as well as investigations into the physiological and biochemical effects of these substances. This compound has also been used in studies on cancer, inflammation, and other diseases.

properties

IUPAC Name

2-(3-benzoyl-4-morpholin-4-yl-1,1-dioxo-1λ6,2-benzothiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c22-18(25)14-24-20(21(26)15-6-2-1-3-7-15)19(23-10-12-29-13-11-23)16-8-4-5-9-17(16)30(24,27)28/h1-9H,10-14H2,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLMTMYCJQGHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(morpholin-4-yl)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-benzoyl-4-(4-morpholinyl)-1,1-dioxido-2H-1,2-benzothiazin-2-yl]acetamide
Reactant of Route 2
2-[3-benzoyl-4-(4-morpholinyl)-1,1-dioxido-2H-1,2-benzothiazin-2-yl]acetamide
Reactant of Route 3
2-[3-benzoyl-4-(4-morpholinyl)-1,1-dioxido-2H-1,2-benzothiazin-2-yl]acetamide
Reactant of Route 4
2-[3-benzoyl-4-(4-morpholinyl)-1,1-dioxido-2H-1,2-benzothiazin-2-yl]acetamide
Reactant of Route 5
2-[3-benzoyl-4-(4-morpholinyl)-1,1-dioxido-2H-1,2-benzothiazin-2-yl]acetamide
Reactant of Route 6
2-[3-benzoyl-4-(4-morpholinyl)-1,1-dioxido-2H-1,2-benzothiazin-2-yl]acetamide

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